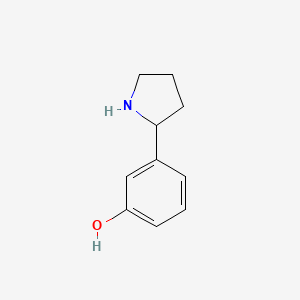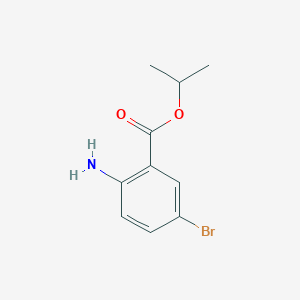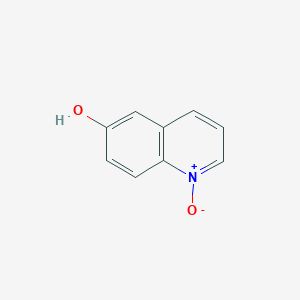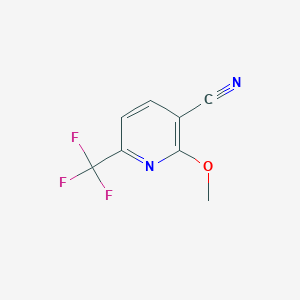![molecular formula C6H9N3 B3195817 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 933742-87-1](/img/structure/B3195817.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolo[4,3-c]pyridine family
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
This compound interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .
Biochemical Pathways
The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .
Result of Action
The inhibition of c-Met kinase by this compound results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .
Biochemische Analyse
Biochemical Properties
It has been found to have enzymatic inhibitory activity against c-Met kinase . This suggests that it may interact with enzymes and other proteins in biochemical reactions.
Cellular Effects
It has been shown to have cellular potency against MKN45, EBC-1, and PC-3 cell lines . This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its inhibitory activity against c-Met kinase suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 4°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with a suitable pyridine derivative in the presence of a catalyst[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b .... The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{1{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_2{this compound dihydrochloride](https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00975).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential, particularly in cancer treatment and anticoagulant therapy.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is structurally similar to other pyrazolo[4,3-c]pyridine derivatives, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b ... These compounds share a common pyrazole ring but differ in their substitution patterns and functional groups
List of Similar Compounds
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-c]pyridine
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?
A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []
Q2: How does the structure of this compound derivatives relate to their biological activity?
A: Research has shown that modifications to the core this compound structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.
Q3: Have any specific targets been identified for this compound derivatives?
A: Yes, research indicates that some this compound derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []
Q4: What computational chemistry approaches have been employed in studying this compound derivatives?
A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized this compound-based therapeutics.
Q5: What analytical techniques are commonly used to characterize this compound derivatives?
A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


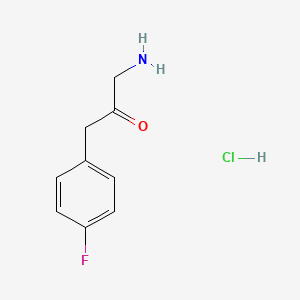
![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)
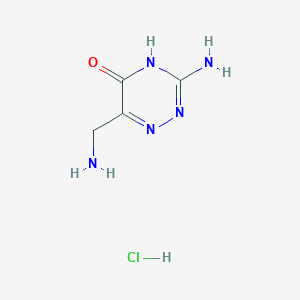
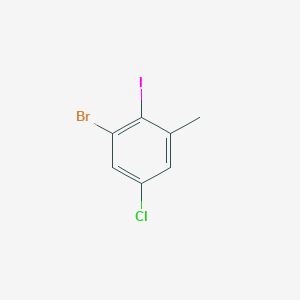
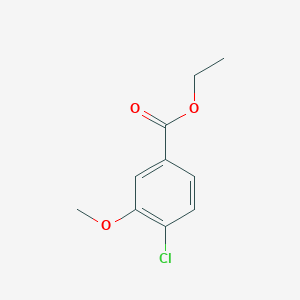
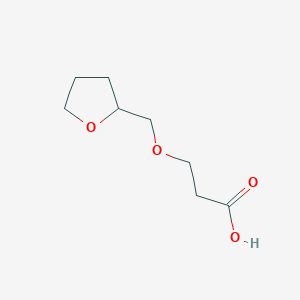
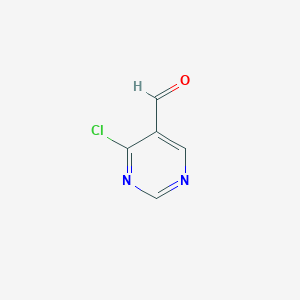
![2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid](/img/structure/B3195792.png)

